molecular formula C17H21N3O5S B2718579 N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide CAS No. 1207055-49-9

N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide

Cat. No.: B2718579
CAS No.: 1207055-49-9
M. Wt: 379.43
InChI Key: ZMFKYQNOGONNRZ-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indoline core, a piperidine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the indoline and piperidine precursors. The indoline core can be synthesized through a Fischer indole synthesis, while the piperidine ring is often prepared via a reductive amination process. The final coupling of these two components is achieved through a sulfonamide formation reaction, which involves the reaction of an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline core can yield indole-2-carboxylic acid, while reduction of the piperidine ring can produce N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanol.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its indoline and piperidine moieties. These interactions can modulate various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanamide
  • N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanethioamide

Uniqueness

N-(1-acetylindolin-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties, such as increased solubility and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-12(21)19-8-7-13-5-6-14(11-15(13)19)18-26(24,25)10-9-20-16(22)3-2-4-17(20)23/h5-6,11,18H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFKYQNOGONNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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